ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate
Description
Ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate is a heterocyclic compound featuring a pyrrolo[3,2-b]pyridine core substituted with a chlorine atom at position 5 and an ethyl ester group at position 3 (CAS: 800401-62-1). Its molecular formula is C₁₀H₉ClN₂O₂, with a molecular weight of 224.64 g/mol.
Properties
IUPAC Name |
ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-2-15-10(14)6-5-12-7-3-4-8(11)13-9(6)7/h3-5,12H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YINUMJGRNSJFJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C1N=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-pyridinamine with 6-chloro-2-(ethoxyethenyl)pyridine under cyclization conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF), followed by purification through column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of the corresponding alcohols.
Substitution: Formation of various substituted pyrrolopyridine derivatives.
Scientific Research Applications
Ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as FGFRs. By binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways that promote cell proliferation and survival. This inhibition results in the induction of apoptosis and the reduction of cancer cell growth .
Comparison with Similar Compounds
Structural Analogs in the Pyrrolopyridine Family
Positional Isomers and Ring Fusion Variants
- Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (9b) Substituents: 5-chloro, ethyl ester at position 2. Ring System: Pyrrolo[2,3-c]pyridine (vs. [3,2-b] in the target compound). Properties: Similar molecular weight (224.64 g/mol) but distinct electronic properties due to altered ring fusion. Synthesized in 60% yield via hydrogenation over Pd/C.
Ethyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate
Halogen-Substituted Derivatives
- Ethyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate
Heterocycle Variants: Pyrazolo and Imidazo Derivatives
Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
Ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate
Physicochemical and Application Differences
- Solubility : Pyrrolo[3,2-b]pyridine derivatives generally exhibit moderate solubility in polar solvents (e.g., ethyl acetate), whereas pyrazolo analogs may require DMSO for dissolution.
- Biological Relevance : Pyrrolopyridines are prevalent in kinase inhibitors (e.g., JAK inhibitors), with chlorine at position 5 enhancing target affinity. Pyrazolo derivatives are more common in antiviral agents.
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